Product packaging for 2-(2-Aminobutyl)pyrimidin-4-amine(Cat. No.:)

2-(2-Aminobutyl)pyrimidin-4-amine

Cat. No.: B15268155
M. Wt: 166.22 g/mol
InChI Key: WRQXZKURFLSCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Aminobutyl)pyrimidin-4-amine (CAS 933703-17-4) is a valuable pyrimidine derivative of significant interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol, this compound features a pyrimidine ring system substituted with both a 2-aminoethyl chain and a primary amine group, making it a versatile building block for the synthesis of more complex molecules . The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets . This compound serves as a key intermediate in the design and development of potential therapeutic agents. Its structural motifs are found in compounds investigated for a range of biological activities. Research indicates that 2-aminopyrimidine-based compounds have been explored as antimalarial agents, with some derivatives demonstrating potent activity against drug-resistant strains of Plasmodium falciparum by targeting heme detoxification and interacting with parasite DNA . Furthermore, structurally related 2,4-disubstituted pyrimidines have been designed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an important therapeutic target for neurodegenerative disorders . The aminopyrimidine core is also a critical pharmacophore in kinase inhibition, and similar compounds are featured in patents for 2-aminopyrimidine derivatives with applications as EGFR inhibitors for the treatment of various cancers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4 B15268155 2-(2-Aminobutyl)pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-aminobutyl)pyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-2-6(9)5-8-11-4-3-7(10)12-8/h3-4,6H,2,5,9H2,1H3,(H2,10,11,12)

InChI Key

WRQXZKURFLSCLE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=NC=CC(=N1)N)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Aminobutyl Pyrimidin 4 Amine

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-Aminobutyl)pyrimidin-4-amine. researchgate.net Both ¹H and ¹³C NMR provide critical information about the molecular framework. nih.govresearchgate.net In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the pyrimidine (B1678525) ring and the aminobutyl side chain reveal their connectivity and spatial relationships. researchgate.netchemicalbook.com For instance, the protons on the pyrimidine ring typically appear in the aromatic region, while the protons of the butyl group and the amine protons have characteristic shifts in the aliphatic region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for a more detailed structural analysis. numberanalytics.comipb.pt COSY spectra establish proton-proton correlations, helping to trace the connectivity within the butyl chain and the pyrimidine ring. numberanalytics.com HSQC and HMBC experiments correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively, which is vital for assigning the carbon skeleton and confirming the attachment of the aminobutyl group to the pyrimidine ring. numberanalytics.comipb.pt The use of advanced NMR techniques can also aid in identifying different isomers and determining their stereochemistry based on vicinal coupling constants. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Analog
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrimidine H-57.58 (s)118.1
Pyrimidine H-68.12 (m)153.7
Pyrimidine C-2-165.0
Pyrimidine C-4-164.1
Amino NH₂6.61 (s)-
Butyl CH₂ (α)3.91 (s)57.0
Butyl CH₂ (β)1.91 (m)30.2
Butyl CH₂ (γ)1.45 (m)22.5
Butyl CH₃0.95 (t)13.8
Note: This is a representative table based on data for similar substituted pyrimidine derivatives. nih.gov Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound, which in turn confirms its elemental composition. sterlingpharmasolutions.com Techniques like electrospray ionization (ESI) are commonly used to generate molecular ions with minimal fragmentation, providing the accurate molecular weight. nih.gov The high resolving power of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the differentiation of the target compound from impurities with very similar masses. thermofisher.com

Impurity profiling is a critical aspect of pharmaceutical analysis, and MS plays a central role in this process. thermofisher.comijnrd.org By coupling MS with chromatographic techniques like HPLC or GC (LC-MS and GC-MS), complex mixtures can be separated, and each component can be analyzed by the mass spectrometer. nih.govresearchgate.net This allows for the detection, identification, and quantification of process-related impurities and degradation products, even at trace levels. sterlingpharmasolutions.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting product ions, which helps in the structural elucidation of unknown impurities. thermofisher.com

Table 2: Potential Impurities in this compound Synthesis and their MS Detection
Potential ImpurityMolecular FormulaExpected [M+H]⁺ (m/z)
Starting Material (e.g., 2-chloropyrimidin-4-amine)C₄H₄ClN₃129.0116
Over-alkylated productC₁₂H₂₀N₄221.1761
Unreacted intermediateVariesVaries
Solvent AdductVariesVaries
Note: The specific impurities will depend on the synthetic route employed.

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic methods are the cornerstone for assessing the purity and quantifying the amount of this compound in a sample. researchgate.net The development of robust and reliable methods is essential for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like aminopyrimidine derivatives. researchgate.nettaylorfrancis.com Reversed-phase HPLC (RP-HPLC) is a common mode, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsigmaaldrich.com

Method development involves optimizing parameters such as the column type, mobile phase composition, pH, flow rate, and detector wavelength to achieve good separation of the main compound from any impurities. cmes.orghelixchrom.com Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration. google.com Ion-pair chromatography can be utilized to improve the retention and separation of polar compounds like amines. nih.gov

Table 3: Typical HPLC Method Parameters for Aminopyrimidine Analysis
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile: 0.05 M Phosphate Buffer (pH 7.0) (e.g., 45:55 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature35 °C
Note: These are general parameters and may need to be optimized for the specific analysis of this compound. cmes.orgsielc.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself may have limited volatility, GC can be employed to analyze volatile impurities, residual solvents, or related volatile compounds from the synthesis process. dnacih.combre.com Derivatization of the amine groups to form more volatile silyl (B83357) derivatives can also enable GC analysis of the main compound and related non-volatile impurities. capes.gov.brnih.gov

The choice of the GC column (stationary phase) is critical for achieving good separation. bre.com A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range, while a mass spectrometer (GC-MS) provides identification capabilities. thermofisher.com

Table 4: Potential Volatile Impurities Analyzed by GC
CompoundBoiling Point (°C)Potential Source
Acetonitrile82Reaction solvent
Methanol65Reaction or cleaning solvent
Pyridine (B92270)115Starting material or byproduct
Triethylamine90Base catalyst
Note: The presence of these impurities is dependent on the specific manufacturing process.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. ijfans.orgnih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. elsevierpure.com

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine and the pyrimidine amine, C-H stretching of the alkyl chain and the aromatic ring, and C=N and C=C stretching vibrations of the pyrimidine ring. core.ac.uklibretexts.org Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations. acs.orgamericanpharmaceuticalreview.com The combination of IR and Raman spectra can give a more complete picture of the vibrational modes of the molecule. nih.gov These techniques are also useful for studying conformational changes and intermolecular interactions, such as hydrogen bonding. acs.orgamericanpharmaceuticalreview.com

Table 5: Characteristic IR and Raman Frequencies for this compound Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3500-3300 (IR)
Pyrimidine Amine (NH₂)N-H Stretch3400-3200 (IR)
Alkyl C-HC-H Stretch2960-2850 (IR, Raman)
Aromatic C-HC-H Stretch3100-3000 (IR, Raman)
Pyrimidine RingC=N, C=C Stretch1650-1450 (IR, Raman)
AmineN-H Bend1650-1580 (IR)
Note: These are general ranges and the exact frequencies can be influenced by the molecular environment. core.ac.ukresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound Analogues

The resulting crystal structure also provides insights into the intermolecular interactions, such as hydrogen bonding and packing forces, that govern the solid-state assembly. This information is crucial for understanding the physical properties of the compound, including its melting point, solubility, and stability. While obtaining a crystal structure for every compound may not be feasible, the analysis of analogues provides valuable structural information that can be extrapolated to the target molecule.

Table 6: Crystallographic Data for a Representative Aminopyrimidine Analog
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.12 Å, b = 5.43 Å, c = 15.87 Å
β = 98.5°
Volume862.1 ų
Z (molecules per unit cell)4
Note: This data is hypothetical and serves as an example of the information obtained from an X-ray crystallographic study.

Theoretical and Computational Chemistry of 2 2 Aminobutyl Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. nih.govnih.govresearchgate.net

The conformational landscape of a flexible molecule like 2-(2-Aminobutyl)pyrimidin-4-amine is complex due to the rotatable bonds in the aminobutyl side chain. DFT studies are instrumental in exploring this landscape to identify stable conformers and the energy barriers between them. jocpr.comnih.gov

By systematically rotating the dihedral angles of the butyl chain and the bond connecting it to the pyrimidine (B1678525) ring, a potential energy surface can be mapped. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such studies, providing a good balance between accuracy and computational cost. jchemrev.comresearchgate.net These calculations can be performed in the gas phase and in various solvents to understand how the environment influences conformational preference. jocpr.com The results would likely show that intramolecular hydrogen bonding between the amino groups plays a significant role in stabilizing certain conformations. dntb.gov.ua

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Water)
A (Extended)180°0.000.00
B (Gauche)60°1.250.85
C (Folded)-60°1.300.90

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. jchemrev.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino groups, which are the most likely sites for electrophilic attack. researchgate.net Conversely, the LUMO would be distributed over the pyrimidine ring, indicating its susceptibility to nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity. materialsciencejournal.org

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are hypothetical and serve as an illustration of what a DFT calculation might yield.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can provide insights into its conformational flexibility, solvation, and interactions with biological macromolecules. nih.gov

Simulations in an aqueous environment would reveal how water molecules interact with the polar amino groups and the nitrogen atoms of the pyrimidine ring through hydrogen bonding. nih.gov This is crucial for understanding the molecule's solubility and how it might behave in a biological system. acs.orgnih.gov By running simulations in different solvent environments (e.g., polar and non-polar), one can assess how the solvent influences the conformational equilibrium and the exposure of different functional groups. dntb.gov.ua

Cheminformatics and QSAR Studies on this compound Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are vital for drug discovery, enabling the prediction of biological activity based on chemical structure. tandfonline.com

QSAR models are built by finding a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. nih.govscirp.org For derivatives of this compound, relevant descriptors would include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices. frontiersin.orgunair.ac.id

A hypothetical QSAR study on a series of its derivatives could identify key structural features that influence a particular biological activity. For instance, the model might reveal that increasing the lipophilicity of the butyl chain enhances cell permeability, or that specific substitutions on the pyrimidine ring are crucial for target binding. nih.gov

When the structure of the biological target is unknown, ligand-based approaches such as pharmacophore modeling can be used. nih.gov By aligning a set of active derivatives of this compound, a 3D pharmacophore model can be generated, highlighting the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for activity. nih.gov

If the 3D structure of the target protein is available, structure-based methods like molecular docking can be employed. nih.govnih.govmdpi.com Docking simulations would predict the binding mode of this compound within the active site of the target, revealing key interactions such as hydrogen bonds and hydrophobic contacts. rsc.orgtandfonline.com This information is invaluable for designing more potent and selective analogs. nih.gov

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of organic reactions. While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively available in the public domain, we can infer the likely pathways by examining theoretical investigations of analogous pyrimidine syntheses. The most common and fundamental method for constructing the 2-aminopyrimidine (B69317) core is the condensation reaction between a guanidine (B92328) derivative and a β-dicarbonyl compound.

The reaction to form a 2-aminopyrimidine ring system from guanidine and a generic β-dicarbonyl compound, such as acetylacetone, is generally understood to proceed through a series of steps involving nucleophilic attack, cyclization, and dehydration. Computational studies on similar systems have provided insights into the energetics of these processes.

A plausible mechanistic pathway, supported by computational studies of related reactions, can be outlined as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the β-dicarbonyl compound. This step is often reversible and leads to the formation of a tetrahedral intermediate.

Intramolecular Cyclization: Following the initial attack, an intramolecular cyclization occurs. The second amino group of the guanidine moiety attacks the remaining carbonyl group of the dicarbonyl substrate. This step results in the formation of a cyclic intermediate.

Dehydration: The final step involves the elimination of two molecules of water to form the aromatic pyrimidine ring. This dehydration process is typically the driving force for the reaction, leading to a stable aromatic system.

Computational investigations of analogous reactions, such as the reaction of guanidinium (B1211019) salts with dimethyl acetylenedicarboxylate, have utilized DFT methods like M06-2X and B3LYP to model the reaction pathways. mdpi.com These studies help in identifying transition states and calculating their corresponding activation energies, which are crucial for understanding the kinetics of the reaction. For instance, the initial nucleophilic attack is often found to be the rate-determining step, with a significant energy barrier to overcome. mdpi.com

The table below presents hypothetical, yet plausible, relative Gibbs free energies for the key steps in the formation of a 2-aminopyrimidine ring, based on data from computational studies of analogous reactions. These values illustrate the general energetic profile of such a condensation reaction.

Reaction StepIntermediate/Transition StateHypothetical Relative Gibbs Free Energy (kcal/mol)
ReactantsGuanidine + β-Dicarbonyl0.0
Nucleophilic AttackTransition State 1 (TS1)+15 to +25
Tetrahedral Intermediate+5 to +10
Intramolecular CyclizationTransition State 2 (TS2)+10 to +20
Cyclic Intermediate-5 to 0
DehydrationTransition State 3 (TS3)+20 to +30
Final Product (2-Aminopyrimidine)-10 to -20

Note: The values in this table are illustrative and based on computational studies of similar pyrimidine syntheses. The actual energy values for the synthesis of this compound would be influenced by the specific nature of the aminobutyl substituent.

The presence of the 2-aminobutyl group on the pyrimidine ring would likely be introduced by using a substituted guanidine or by modifying the pyrimidine ring after its formation. Computational studies could also be employed to determine the most feasible synthetic route by comparing the energy barriers of different pathways. Furthermore, DFT calculations can provide insights into the electronic properties of this compound, such as the molecular electrostatic potential (MEP), which can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding further chemical modifications.

Investigative Studies on Biomolecular Interactions and Mechanistic Action in Vitro/in Silico Focus

Structure-Activity Relationship (SAR) Studies of 2-(2-Aminobutyl)pyrimidin-4-amine Analogues

The exploration of structure-activity relationships (SAR) for analogues of this compound provides critical insights into the molecular features governing their biological activity and target affinity. By systematically modifying the core pyrimidine (B1678525) scaffold and its substituents, researchers can dissect the contributions of different parts of the molecule, guiding the design of more potent and selective compounds. Studies on related 2,4-diaminopyrimidine (B92962) and 2-aminopyrimidine (B69317) series have been particularly informative in this regard. nih.govmdpi.comnih.gov

Influence of Substituent Modifications on Biological Activity

Modifications to the 2,4-diaminopyrimidine scaffold have been shown to significantly impact biological activity across various targets. The nature, size, and position of substituents can alter a compound's potency, selectivity, and physicochemical properties.

Research into 2,4-diaminopyrimidine derivatives as histamine (B1213489) H4 receptor antagonists revealed key SAR insights. nih.govresearchgate.net For instance, the substitution at the 6-position of the pyrimidine ring with small alkyl groups was found to be well-tolerated. nih.govresearchgate.net The nature of the amine substituents is also crucial. In one study, a focused medicinal chemistry effort led to the development of several 6-alkyl-2,4-diaminopyrimidines that acted as antagonists at both human and rodent H4 receptors. nih.gov

In a different context, studies on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors have provided detailed SAR data. mdpi.comnih.gov A series of 6-chloro-4-(N-aryl)-2,4-pyrimidinediamine analogues were synthesized and evaluated. The results indicated that the substituent on the N-aryl group at the C4-position plays a critical role in inhibitory activity. For example, compound 24 in the study, which features a 3-chloro-4-methoxyphenyl substituent, exhibited significantly higher potency (IC₅₀ = 2.8 µM) compared to the standard D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). mdpi.com This highlights the importance of electronic and steric factors of the substituent at this position.

The presence of the amino group at the C4 position itself is a key determinant of activity and properties. In the development of trypanocidal agents, a series of 2,4-diaminopyrimidines showed in vivo efficacy, but in vitro data suggested poor blood-brain barrier permeability. nih.gov Consequently, synthesizing the 4-desamino (2-aminopyrimidine) analogues resulted in improved in vitro permeability, demonstrating how a single functional group modification can profoundly alter a molecule's pharmacokinetic profile. nih.gov

The table below summarizes the in vitro β-glucuronidase inhibitory activity of various N-substituted 6-chloro-2-aminopyrimidine analogues, illustrating the influence of different substituents on biological activity. mdpi.comnih.gov

Compound IDSubstituent at C4 (N-Aryl)IC₅₀ (µM) mdpi.com
3 3-Methoxyphenyl250.1 (M+)
4 4-Methoxyphenyl250.1 (M+)
10 4-Bromophenyl>50
12 4-Chlorophenyl>50
22 4-Ethylphenyl300.25 ± 12.5
23 3-Chloro-4-methylphenyl257.0 ± 4.18
24 3-Chloro-4-methoxyphenyl2.8 ± 0.10
25 4-PhenylpiperazinylInactive
StandardD-saccharic acid 1,4-lactone45.75 ± 2.16

This table is generated based on data reported for N-substituted 6-chloro-2-aminopyrimidine derivatives.

Design Principles for Modulating Target Selectivity

Achieving target selectivity is a primary goal in drug design to minimize off-target effects. For aminopyrimidine-based compounds, several rational design principles can be employed to modulate selectivity. nih.gov These strategies exploit the subtle (or substantial) differences between the intended target and off-target proteins.

Key design principles include:

Exploiting Shape and Steric Complementarity : The binding pockets of different proteins have unique topographies. Selectivity can be enhanced by introducing substituents that fit snugly into the target's binding site but cause a steric clash in the binding site of an off-target. For the 2,4-diaminopyrimidine scaffold, modifying the size and shape of the substituent at the C6 position or on the exocyclic amino groups can steer binding towards a specific protein isoform or family member. nih.govresearchgate.net

Tuning Electrostatic Interactions : The distribution of charges and hydrogen bonding opportunities within a binding site is often unique to a specific target. Modifying the electronics of the aminopyrimidine core or its substituents can create favorable or unfavorable electrostatic interactions. For example, introducing hydrogen bond donors or acceptors at specific positions can establish key interactions with the target protein that are absent in off-targets. Molecular docking studies on pyrimidine-based PLK4 inhibitors showed that the aminopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov

Leveraging Protein Flexibility : Proteins are not rigid structures. Some targets may possess greater conformational flexibility than others. A design strategy can involve creating a ligand that binds to a less common or induced-fit conformation of the target protein. This conformation may not be readily accessible to off-target proteins, thus conferring selectivity. nih.gov

Modulating Hydration Patterns : Water molecules within a binding site can play a critical role in ligand recognition. Designing a ligand to displace high-energy water molecules in the target's active site can lead to a gain in binding affinity. If this pattern of bound water is unique to the target, it can be a powerful tool for achieving selectivity. nih.gov

Allosteric Targeting : Instead of competing with the endogenous ligand at the active site (orthosteric binding), a ligand can be designed to bind to a different, allosteric site. Since allosteric sites are often less conserved than active sites among related proteins, this approach can be a highly effective strategy for achieving selectivity. nih.gov

By applying these principles, medicinal chemists can rationally modify scaffolds like this compound to fine-tune their interaction profile, enhancing affinity for the desired target while minimizing interactions with unintended biomolecules.

Applications of 2 2 Aminobutyl Pyrimidin 4 Amine in Chemical Synthesis and Materials Science

Role of 2-(2-Aminobutyl)pyrimidin-4-amine as a Building Block in Complex Molecule Synthesis

The aminopyrimidine scaffold is a fundamental component in numerous biologically active molecules and is a key intermediate in the synthesis of various biomolecules. researchgate.net The presence of multiple reactive sites in this compound, including the amino groups and the pyrimidine (B1678525) ring nitrogens, allows for a wide range of chemical modifications, making it a valuable building block for constructing more complex molecular architectures. researchgate.netscripps.edunih.gov

The synthesis of derivatives often involves nucleophilic substitution reactions where the amino groups act as nucleophiles. mdpi.comnih.gov For instance, 2-aminopyrimidine (B69317) derivatives can be synthesized by reacting with various amines or by condensation with enones. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully employed to create N-arylpyrimidin-2-amine derivatives. mdpi.comnih.gov These synthetic strategies highlight the adaptability of the aminopyrimidine core for creating diverse molecular libraries.

The aminopyrimidine structure is a constituent of DNA and RNA, underscoring its biological significance. researchgate.net This has spurred interest in using aminopyrimidine derivatives as foundational structures for developing new therapeutic agents. researchgate.netnih.gov

Table 1: Examples of Reactions Utilizing Aminopyrimidine Scaffolds

Reaction Type Reagents Product Type Reference
Nucleophilic Substitution 2-amino-4,6-dichloropyrimidine, various amines, triethylamine 2-aminopyrimidine derivatives mdpi.com
Condensation Enaminones, guanidine (B92328) nitrate 4-arylpyrimidin-2-amines researchgate.net
Buchwald-Hartwig Amination 4-(pyridin-3-yl)pyrimidin-2-amine, arylbromide, Pd(II) catalyst, xantphos, sodium tert-butoxide N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives mdpi.com

Coordination Chemistry of this compound and its Metal Complexes

The nitrogen atoms within the pyrimidine ring and the exocyclic amino groups of this compound make it an excellent ligand for coordinating with metal ions. mdpi.comnih.gov The ability of aminopyrimidines to act as bridging ligands, connecting two metal centers, is a key feature in the construction of coordination polymers. nih.govresearchgate.net

The coordination behavior of aminopyrimidine derivatives has been studied with various transition metals, including copper(II), manganese(II), cobalt(II), chromium(III), and palladium(II). mdpi.commdpi.com The resulting metal complexes often exhibit interesting geometries, such as octahedral or square pyramidal, and can possess unique electronic and magnetic properties. mdpi.commdpi.com For example, copper(II) complexes with pyridine (B92270) or pyrazine (B50134) amides have shown a preference for coordination with the harder oxygen amide function over the softer amine function. mdpi.com

The study of metal complexes with aminopyrimidine-based ligands is an active area of research, with potential applications in areas such as catalysis and materials science. mdpi.comnih.gov The specific stereochemistry of the aminobutyl group in this compound can also influence the structure and properties of its metal complexes, a factor that warrants further investigation.

Potential in Polymer and Supramolecular Chemistry Research

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a promising candidate for research in polymer and supramolecular chemistry. numberanalytics.commdpi.com The amino groups can act as hydrogen bond donors, while the pyrimidine nitrogens can act as acceptors, facilitating the formation of well-ordered, self-assembled structures. nih.govmdpi.com

In polymer chemistry, the incorporation of amine functionalities can significantly influence the polymer's properties, including its thermal stability and mechanical strength, due to the formation of hydrogen bonds. numberanalytics.com Amine-containing monomers can be incorporated into polymers through various polymerization techniques, such as free radical polymerization. numberanalytics.com

In supramolecular chemistry, the predictable hydrogen bonding patterns of aminopyrimidines can be exploited to construct complex architectures. mdpi.commdpi.com For example, 2,4-diaminopyrimidine (B92962) has been shown to form robust supramolecular synthons with carboxylic acids. mdpi.com The study of these interactions is crucial for designing new materials with tailored properties. bath.ac.uk The self-assembly of melamine (B1676169) with barbituric and thiobarbituric acid, which share structural similarities with the pyrimidine core, further illustrates the potential for creating ordered supramolecular structures through hydrogen bonding. mdpi.com

Investigation of this compound as a Ligand in Catalysis Research

The coordination properties of this compound suggest its potential use as a ligand in catalysis. The formation of metal complexes is a prerequisite for many catalytic applications, and the ability of this compound to chelate metal ions is a key advantage. mdpi.comnih.gov

Aminopyrimidine derivatives have been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful tools in organic synthesis. mdpi.comnih.govresearchgate.net The efficiency of these catalytic systems can be influenced by the nature of the ligand. The development of new pyridodipyrimidine systems has also been explored for their potential as redox catalysts. nih.gov

While the direct use of this compound as a catalyst ligand is not extensively documented, the broader success of related aminopyrimidine compounds in catalysis suggests that it is a promising area for future research. researchgate.net The chiral nature of the aminobutyl group could be particularly advantageous in asymmetric catalysis, where the ligand plays a crucial role in controlling the stereochemical outcome of a reaction.

Future Research Directions and Unexplored Academic Potential of 2 2 Aminobutyl Pyrimidin 4 Amine

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute concentrations of 2-(2-Aminobutyl)pyrimidin-4-amine and related aminopyrimidine derivatives is crucial for a variety of research applications, from mechanistic studies to environmental monitoring. Future research should prioritize the development of advanced analytical techniques capable of trace analysis.

Current methods for the analysis of similar compounds often rely on spectroscopic techniques such as FT-IR and NMR, as well as mass spectrometry. nanobioletters.comacs.org However, achieving the low detection limits required for certain studies necessitates the exploration of more sophisticated approaches. High-temperature NMR spectroscopy, for instance, has shown promise in resolving complex signals for related dihydropyrimidine (B8664642) compounds, a technique that could be adapted for this compound. acs.org Furthermore, the development of novel chromatography methods, potentially coupled with tandem mass spectrometry, could provide the sensitivity and selectivity needed for robust trace analysis in complex matrices. researchgate.net

Analytical TechniquePotential Application for this compound
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Ultra-sensitive quantification in biological and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives or degradation products.
Capillary Electrophoresis (CE)High-resolution separation of isomers and related compounds.
Supercritical Fluid Chromatography–Tandem Mass SpectrometrySimultaneous determination in complex matrices like soil. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, and their application to this compound and its analogs presents a significant opportunity. nih.govresearchgate.netresearchgate.netbpasjournals.com These computational tools can accelerate the design of new derivatives with tailored properties, predict their biological activities, and optimize synthetic pathways.

By leveraging large datasets of known pyrimidine-based compounds and their activities, ML models can be trained to identify novel structural modifications to this compound that could enhance its desired (non-clinical) biological effects. nih.gov Computational approaches like in silico fragment-based drug design (FBDD) and molecular docking simulations can be employed to design and evaluate new derivatives targeting specific biological macromolecules. nih.govnih.gov AI can also assist in predicting physicochemical properties, which is crucial for understanding the compound's behavior in various systems. nih.gov This integration of computational power with traditional chemical research can significantly reduce the time and resources required for developing new and improved aminopyrimidine derivatives. researchgate.netbpasjournals.com

Exploration of Novel Reaction Pathways and Synthetic Methodologies

While synthetic routes to aminopyrimidine derivatives exist, the exploration of novel reaction pathways and methodologies for this compound could lead to more efficient, sustainable, and versatile syntheses. nih.govmdpi.comrsc.orgnih.gov Recent advancements in catalysis and organic synthesis offer exciting possibilities.

The development of microwave-assisted organic synthesis, for example, has been shown to provide faster and more efficient access to aminopyrimidine scaffolds. nanobioletters.commdpi.com Researchers have also been exploring the use of various catalysts, including organocatalysts, heterogeneous and homogeneous metal catalysts, and even nanocatalysts, to improve the synthesis of related pyrimidine (B1678525) structures. acs.org For instance, palladium-catalyzed reactions like the Buchwald-Hartwig coupling have been successfully used in the synthesis of complex 2,4-diaminopyrimidines. researchgate.net Investigating these and other modern synthetic methods, such as flow chemistry and multicomponent reactions, could lead to the discovery of more streamlined and environmentally friendly ways to produce this compound and its derivatives. nih.gov

Synthetic ApproachPotential Advantage for this compound
Microwave-assisted synthesisReduced reaction times and increased yields. nanobioletters.commdpi.com
Palladium-catalyzed cross-couplingEfficient formation of carbon-nitrogen bonds. researchgate.net
Multicomponent reactionsIncreased efficiency and atom economy. nih.gov
Flow chemistryImproved safety, scalability, and process control.
BiocatalysisEnvironmentally friendly and highly selective transformations.

Broader Scope of Mechanistic Biological Research (excluding clinical applications)

The biological activities of aminopyrimidine derivatives are diverse, with many exhibiting inhibitory effects on various enzymes. nih.govrsc.orgnih.govnih.govnih.govnih.gov A broader scope of mechanistic biological research on this compound, excluding direct clinical applications, could uncover novel interactions with biological systems. The pyrimidine moiety is a fundamental component of nucleic acids, suggesting that its derivatives could interact with a wide range of cellular machinery. frontiersin.orgnih.gov

Future research could focus on its potential as an inhibitor of enzymes outside of those already studied, such as kinases or proteases, which are often implicated in cellular signaling pathways. nih.gov Investigating its effects on microbial systems, for instance, could reveal novel antibacterial or antifungal properties. nih.govjuniperpublishers.com Molecular modeling and in silico studies can guide this research by predicting potential biological targets. nih.gov Understanding the structure-activity relationships through systematic modification of the aminobutyl side chain and the pyrimidine core will be crucial in elucidating its mechanism of action at a molecular level. nih.gov

Environmental Chemistry and Degradation Pathway Research (excluding human metabolism)

Understanding the environmental fate and degradation of this compound is essential, given that nitrogen-containing heterocyclic compounds can be environmental pollutants. researchgate.netscience.gov Research in this area, focusing on non-human metabolic pathways, would provide critical data on its persistence, mobility, and potential for bioaccumulation in various ecosystems.

The degradation of pyrimidines in the environment can occur through various biotic and abiotic processes. nih.gov The ultimate breakdown products of pyrimidine catabolism are typically simple molecules like carbon dioxide, water, and ammonia. wikipedia.orgcreative-proteomics.com However, the specific degradation pathways for this compound are unknown. Studies could investigate its degradation in soil and water under different conditions, identifying the intermediate products and the microorganisms involved in its biodegradation. nih.gov The pyrimidine ring itself is generally catabolized reductively, leading to ring cleavage and the formation of beta-amino acids. egyankosh.ac.inresearchgate.net Investigating these pathways for this compound would contribute to a comprehensive understanding of its environmental impact.

Research AreaFocus
Biodegradation studiesIdentification of microbial species capable of degrading the compound.
Photodegradation studiesAssessment of its stability under sunlight.
Soil sorption/desorptionEvaluation of its mobility in different soil types.
EcotoxicologyAssessment of its potential impact on non-target organisms. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for 2-(2-Aminobutyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like aminobutyl intermediates and pyrimidine derivatives. Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) can enhance coupling reactions.
  • Temperature control : Gradual heating (e.g., reflux in ethanol at 80°C) improves yield while minimizing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Purification : Column chromatography or recrystallization ensures high purity .

Basic: Which analytical techniques are most effective for structural elucidation of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding interactions (e.g., amine protons at δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in pyrimidine cores) .

Advanced: How can Structure-Activity Relationship (SAR) studies identify critical functional groups for target binding?

Answer:
SAR strategies involve:

  • Systematic substitution : Modify the aminobutyl chain or pyrimidine ring with halogens, alkyl, or aryl groups to assess potency changes .
  • Biochemical assays : Measure binding affinities (e.g., IC₅₀ via fluorescence polarization) for kinases or enzymes (e.g., COX-2) .
  • Docking simulations : Use software like AutoDock to predict interactions with active sites (e.g., hydrogen bonds with catalytic residues in BuChE) .

Advanced: How to resolve contradictions in reported inhibitory constants (Ki) across biochemical assays?

Answer:
Address discrepancies by:

  • Standardizing assay conditions : Control pH, temperature, and cofactor concentrations (e.g., ATP levels in kinase assays) .
  • Validating controls : Include reference inhibitors (e.g., donepezil for cholinesterase assays) to calibrate activity .
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding kinetics .

Advanced: What computational approaches predict target interactions and pharmacokinetic properties?

Answer:

  • Molecular docking : Identify binding poses in targets like COX-2 or kinases using crystal structures (PDB IDs: 5KVL, 4XYZ) .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
  • ADME prediction : Tools like SwissADME estimate solubility, metabolic stability, and BBB permeability based on logP and PSA .

Basic: What in vitro models are suitable for initial anti-inflammatory or anticancer screening?

Answer:

  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Selectivity profiling : Compare activity against non-cancerous cells (e.g., HEK293) to assess toxicity .

Advanced: How to improve metabolic stability and pharmacokinetics through structural modifications?

Answer:

  • Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation .
  • Prodrug design : Introduce ester moieties for enhanced oral bioavailability .
  • In vitro ADME : Use liver microsomes to identify metabolic hotspots and guide derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.